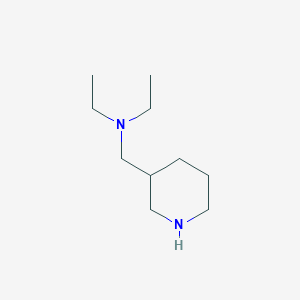
(R)-Isothipendyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Isothipendyl is a first-generation antihistamine that belongs to the class of ethanolamine derivatives. It is primarily used for its antihistaminic and anticholinergic properties. This compound is known for its ability to alleviate allergic symptoms such as itching, swelling, and rashes by blocking histamine receptors in the body.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Isothipendyl typically involves the reaction of 2-(1H-imidazol-4-yl)ethanamine with 2-chloro-N,N-dimethylethanamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, ®-Isothipendyl is produced using a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.
Types of Reactions:
Oxidation: ®-Isothipendyl can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions result in the formation of corresponding N-oxides.
Reduction: Reduction of ®-Isothipendyl can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the molecule is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium hydroxide, potassium hydroxide; aqueous or alcoholic medium.
Major Products:
Oxidation: N-oxides of ®-Isothipendyl.
Reduction: Secondary amines.
Substitution: Hydroxyl or alkoxy derivatives of ®-Isothipendyl.
科学的研究の応用
®-Isothipendyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies investigating the role of histamine receptors in various physiological and pathological processes.
Medicine: Utilized in the development of new antihistaminic drugs and in pharmacological studies to understand its mechanism of action and therapeutic potential.
Industry: Applied in the formulation of topical creams and ointments for the treatment of allergic skin conditions.
作用機序
®-Isothipendyl exerts its effects by competitively inhibiting the binding of histamine to H1 receptors. This blockade prevents the activation of these receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and vasodilation. The compound also exhibits anticholinergic activity by blocking muscarinic receptors, which contributes to its sedative effects.
類似化合物との比較
Diphenhydramine: Another first-generation antihistamine with similar antihistaminic and anticholinergic properties.
Chlorpheniramine: A first-generation antihistamine that is less sedative compared to ®-Isothipendyl.
Promethazine: Known for its strong sedative effects and used primarily for its antiemetic properties.
Uniqueness of ®-Isothipendyl: ®-Isothipendyl is unique due to its specific molecular structure, which allows it to effectively block both histamine and muscarinic receptors. This dual action makes it particularly effective in treating allergic reactions and providing symptomatic relief.
特性
| { "Design of the Synthesis Pathway": "The synthesis of (R)-Isothipendyl can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2-chloro-1-(4-methylphenyl)ethanone", "2-(dimethylamino)ethyl chloride", "sodium borohydride", "sodium hydroxide", "dichloromethane", "ethanol", "hydrochloric acid", "sodium sulfate" ], "Reaction": [ "Step 1: Reduction of 2-chloro-1-(4-methylphenyl)ethanone with sodium borohydride in ethanol to give 2-chloro-1-(4-methylphenyl)ethanol", "Step 2: Conversion of 2-chloro-1-(4-methylphenyl)ethanol to 2-chloro-1-(4-methylphenyl)ethylamine by reaction with 2-(dimethylamino)ethyl chloride in dichloromethane in the presence of sodium hydroxide", "Step 3: Resolution of 2-chloro-1-(4-methylphenyl)ethylamine into (R)- and (S)-enantiomers by reaction with (R)-mandelic acid in dichloromethane", "Step 4: Conversion of (R)-2-chloro-1-(4-methylphenyl)ethylamine to (R)-Isothipendyl by reaction with thionyl chloride in dichloromethane followed by reaction with 2-(1-piperidinyl)ethanol in the presence of sodium sulfate" ] } | |
CAS番号 |
183287-73-2 |
分子式 |
C11H7F3N2O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




